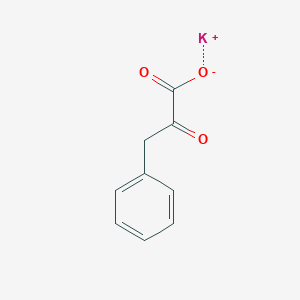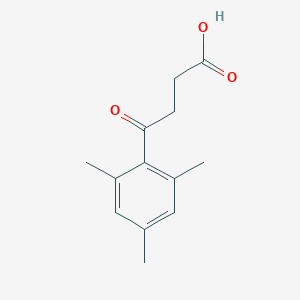
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid
説明
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid is a chemical compound that belongs to the class of aroylacrylic acids. These compounds are characterized by the presence of an aromatic ring attached to an acrylic acid moiety, which includes a ketone group (4-oxo) and a carboxylic acid group (butyric acid). The specific structure of this compound includes a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, which can influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of aroylacrylic acids typically involves the reaction of aromatic compounds with diketene or other precursors to introduce the acrylic acid moiety. For example, the synthesis of related compounds such as 4-(4-bromophenyl)-4-oxobut-2-enoic acid involves Aza–Michael addition reactions with various nucleophiles . Similarly, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies . These methods could potentially be adapted for the synthesis of 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid.
Molecular Structure Analysis
The molecular structure of aroylacrylic acids is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was elucidated using these methods, and the vibrational wavenumbers were computed using HF and DFT methods . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Aroylacrylic acids can undergo various chemical reactions due to the presence of reactive functional groups. For example, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with thiol compounds to form stable fluorescent thiol adducts . The reactivity of the carboxylic acid and ketone groups also allows for the formation of complexes with transition metal ions, as seen in the synthesis of complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of aroylacrylic acids are influenced by their molecular structure. The presence of substituents on the aromatic ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the acidity of the carboxylic acid group and the reactivity of the ketone group. The hyperpolarizability and molecular electrostatic potential of these compounds can also be studied to predict their behavior in different environments .
科学的研究の応用
Synthesis and Chemical Reactivity
- 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid and its derivatives are used in synthesizing a variety of heterocyclic compounds. These compounds are synthesized through reactions with different nucleophiles under Michael addition conditions (El-Hashash et al., 2014); (El-Hashash et al., 2015).
- It serves as a key starting material in the preparation of various aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash et al., 2015).
Antimicrobial Activity
- Some novel heterocyclic candidates synthesized from this acid have been studied for their antimicrobial activities, providing insights into new potential antimicrobial agents (El-Hashash et al., 2014).
Biosynthesis and Biological Importance
- 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid has been identified as an intermediate in the biosynthesis of certain natural compounds, indicating its role in various biological pathways (Grotzinger & Campbell, 1974).
Utility in Spectrophotometry and Fluorimetry
- Derivatives of this acid have been used as reagents in spectrophotometric and fluorimetric determinations, demonstrating their utility in analytical chemistry (Cavrini et al., 1988); (Cavrini et al., 1989).
Applications in Electropolymerization
- It has been used in the electropolymerization of polymers and copolymers, highlighting its role in the production of polymer materials (Too et al., 1993).
特性
IUPAC Name |
4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8-6-9(2)13(10(3)7-8)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOIQKXIBFKZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323558 | |
| Record name | 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid | |
CAS RN |
15880-01-0 | |
| Record name | 15880-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

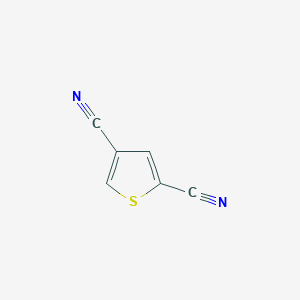
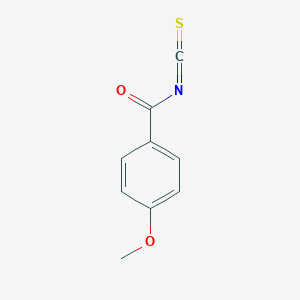
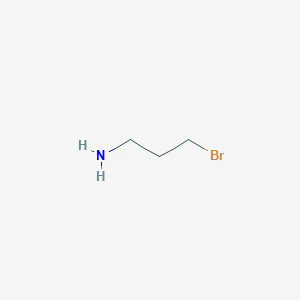
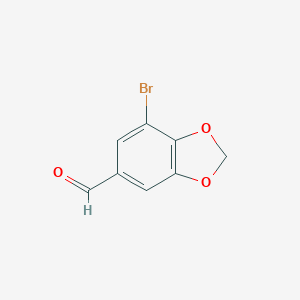
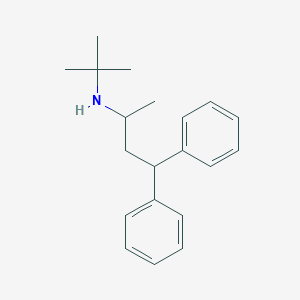
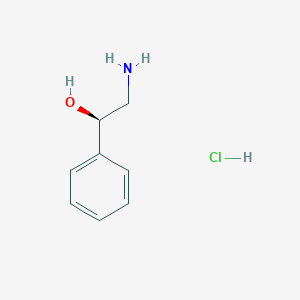
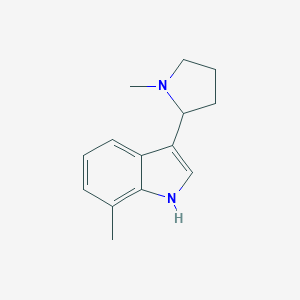
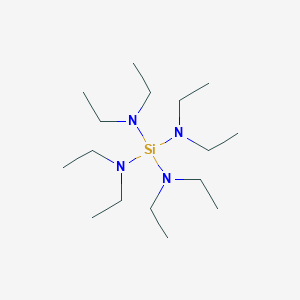
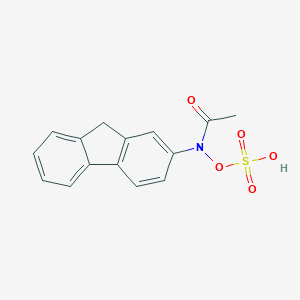


![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
